Atf4-IN-2

Neurodegeneration Integrated Stress Response ATF4

Researchers probing the Integrated Stress Response (ISR) often obtain confounding results with upstream modulators like ISRIB, which exert ATF4-independent effects on global translation. ATF4-IN-2 (Compound 29) is a direct, potent ATF4 inhibitor (IC50 47.71 nM) that isolates ATF4-specific transcriptional activity for clean, interpretable data. • Direct ATF4 target engagement avoids off-target effects seen with eIF2B modulators • High purity (99.24%) supports reproducible HTS assay validation and reference control use • Enables acute in vitro dissection of ATF4-mediated transcription in neurodegenerative disease models Supplied as a research-grade tool compound for preclinical studies.

Molecular Formula C24H21BrClN5O4
Molecular Weight 558.8 g/mol
Cat. No. B12365470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtf4-IN-2
Molecular FormulaC24H21BrClN5O4
Molecular Weight558.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=NN=C(O2)C3=CC=C(C=C3)Br)NC(=O)C4=CC5=C(O4)C=CC(=C5)Cl
InChIInChI=1S/C24H21BrClN5O4/c25-17-3-1-15(2-4-17)23-28-29-24(35-23)22(33)27-13-14-7-9-31(10-8-14)30-21(32)20-12-16-11-18(26)5-6-19(16)34-20/h1-6,11-12,14H,7-10,13H2,(H,27,33)(H,30,32)
InChIKeyWWRGDZABEXNLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atf4-IN-2: Nanomolar ATF4 Inhibitor


Atf4-IN-2, also known as Compound 29, is a small-molecule inhibitor of the Activating Transcription Factor 4 (ATF4) [1]. It is a tool compound designed for the investigation of the Integrated Stress Response (ISR) pathway, a cellular signaling cascade implicated in the pathogenesis of various neurodegenerative conditions [1]. The compound's primary reported attribute is its potent inhibition of ATF4, with a reported IC50 value of 47.71 nM . As a research-grade chemical, it is intended for preclinical studies, including cellular assays, to probe the role of ATF4 in stress-related diseases [1].

Atf4-IN-2: Direct ATF4 Inhibition Advantage


The Integrated Stress Response (ISR) can be modulated at several distinct nodes, and pharmacological tools targeting different points in the pathway produce vastly different biological outcomes. ATF4-IN-2 is a direct ATF4 inhibitor, whereas other common tools like ISRIB act upstream by modulating the eIF2B complex [1]. Substituting a direct ATF4 inhibitor with an upstream modulator can lead to confounding results, as the upstream modulator may have additional, ATF4-independent effects on global translation. Therefore, for experiments designed to isolate the specific transcriptional role of ATF4, a direct inhibitor like Atf4-IN-2 is required to generate clean and interpretable data. Relying on a generic ISR modulator is an inadequate substitute for target-specific inhibition.

Atf4-IN-2: Performance Benchmarks


Nanomolar ATF4 Inhibition

Atf4-IN-2 demonstrates a potent inhibitory effect on ATF4, with a reported IC50 value of 47.71 nM [1]. This single-point data establishes Atf4-IN-2 as a viable tool for acute ATF4 inhibition in cellular models. The reported activity places it in the nanomolar range, making it suitable for studies where high potency is required to suppress ATF4-mediated transcription.

Neurodegeneration Integrated Stress Response ATF4

High Purity and Identity Verification

Commercial vendors report Atf4-IN-2 with a high level of purity, typically 99.24% as determined by HPLC analysis . This specification is critical for ensuring that biological effects observed in experiments are attributable to Atf4-IN-2 itself and not to confounding impurities. The compound's identity is confirmed by HNMR and its molecular formula (C24H21BrClN5O4) and weight (558.81 g/mol) are well-established .

Chemical Biology Reproducibility Quality Control

Atf4-IN-2: Key Applications


Target Validation in Neurodegeneration

Atf4-IN-2 is ideally suited for acute, in vitro studies designed to validate the role of ATF4-mediated transcription in cellular models of neurodegenerative diseases. Its reported potency (IC50 = 47.71 nM) [1] allows researchers to probe the immediate transcriptional consequences of ATF4 inhibition following the induction of ER stress, providing a clean system for identifying ATF4-specific gene expression changes.

ISR Pathway Dissection

Atf4-IN-2 serves as a critical tool for dissecting the ISR pathway. Its direct action on ATF4 makes it valuable for differentiating the effects of downstream transcriptional control from upstream signaling events, such as eIF2α phosphorylation. This allows for a more granular understanding of the pathway's role in processes like apoptosis and cellular adaptation [1].

HTS Chemical Probe

With its defined potency and high purity (99.24%) , Atf4-IN-2 can be used as a reference control or a positive control compound in the development and validation of high-throughput screening assays aimed at identifying new modulators of the ISR and ATF4 activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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